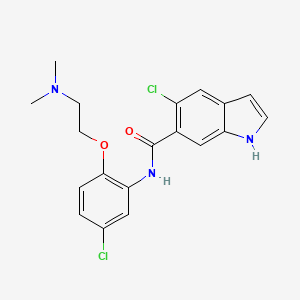

Nurr1 agonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H19Cl2N3O2 |

|---|---|

Molecular Weight |

392.3 g/mol |

IUPAC Name |

5-chloro-N-[5-chloro-2-[2-(dimethylamino)ethoxy]phenyl]-1H-indole-6-carboxamide |

InChI |

InChI=1S/C19H19Cl2N3O2/c1-24(2)7-8-26-18-4-3-13(20)10-17(18)23-19(25)14-11-16-12(5-6-22-16)9-15(14)21/h3-6,9-11,22H,7-8H2,1-2H3,(H,23,25) |

InChI Key |

LWEDOMJYGSQEGS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C3C=CNC3=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Nurr1 agonist 5 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Nurr1 Agonist 5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The orphan nuclear receptor Nurr1 (Nuclear Receptor Subfamily 4 Group A Member 2, NR4A2) is a critical transcription factor essential for the development, maintenance, and protection of midbrain dopaminergic (mDA) neurons.[1][2][3][4] Its significant role in neuronal survival and its diminished expression in the brains of Parkinson's disease (PD) patients have positioned it as a high-priority therapeutic target for neurodegenerative disorders.[1][2][5][6] Historically, Nurr1 was considered an "undruggable" target due to the absence of a conventional ligand-binding pocket within its ligand-binding domain (LBD).[7][8] However, recent discoveries have identified direct-binding agonists that modulate its activity. This guide provides a detailed technical overview of the mechanism of action of a novel synthetic agonist, This compound (also known as compound 5o) , a promising molecule derived from the natural ligand 5,6-dihydroxyindole (DHI).[9][10][11]

The Nurr1 Receptor: Structure and Function

Nurr1 is a member of the NR4A subgroup of nuclear receptors and functions as a ligand-activated transcription factor.[12] Unlike typical nuclear receptors, Nurr1's LBD lacks a hollow cavity for ligand binding; instead, the space is occupied by the side chains of bulky hydrophobic amino acids.[7][8] This unique structure results in Nurr1 adopting a constitutively active conformation.[8][12]

Nurr1 regulates gene expression in several ways:

-

As a monomer: Binding to the Nerve Growth Factor-Inducible-β-binding Response Element (NBRE).[13][14]

-

As a homodimer: Binding to the Nur response element (NurRE).[14]

-

As a heterodimer with the Retinoid X Receptor (RXR): Binding to direct repeat elements such as DR5.[13][14][15][16]

Activation of Nurr1, either directly or through its RXR partner, is a key strategy for enhancing the expression of genes vital for dopaminergic neuron phenotype and function, including Tyrosine Hydroxylase (TH), Vesicular Monoamine Transporter 2 (VMAT2), and the Dopamine Transporter (DAT).[10][11][17]

Core Mechanism of Action of this compound

This compound acts as a direct agonist, binding to and activating the Nurr1 receptor to stimulate its transcriptional function. The mechanism can be detailed in the following steps:

Direct Allosteric Binding

This compound directly interacts with the Ligand-Binding Domain (LBD) of Nurr1.[10] Isothermal Titration Calorimetry (ITC) experiments have confirmed a direct physical interaction with a dissociation constant (Kd) in the sub-micromolar range.[9][10] Molecular modeling predicts that the agonist binds to an allosteric surface pocket lining helix 12 of the LBD, a region distinct from the non-existent canonical pocket.[10][11] This interaction is thought to involve key residues such as Histidine 516 (His516).[10]

Transcriptional Activation

Binding of the agonist induces or stabilizes a conformational state of the Nurr1 LBD that enhances its ability to recruit transcriptional co-activators, such as Steroid Receptor Coactivator-1 (SRC-1) and SRC-3.[5] This activated Nurr1-co-activator complex then binds to specific DNA response elements (primarily NBRE as a monomer) in the promoter regions of target genes, initiating transcription.

Downstream Genetic Regulation

The primary consequence of Nurr1 activation by agonist 5 is the upregulation of genes essential for dopaminergic neuron identity and function. Studies in dopaminergic neural cell lines have shown that treatment with related agonists leads to a significant increase in the mRNA expression of:

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine.[10][11][17]

-

Vesicular Monoamine Transporter 2 (VMAT2): Responsible for packaging dopamine into synaptic vesicles for release.[10][11][18][19]

-

Other key genes: Including the Dopamine Transporter (DAT) and genes associated with neuroprotection and anti-inflammatory responses.[1][4][17][20]

This cascade of events ultimately leads to enhanced dopamine neurotransmission and provides a neuroprotective effect against cellular stressors and neuroinflammation.[1][3][4]

Visualizing the Signaling Pathway and Experimental Workflow

Nurr1 Direct Activation Pathway

The following diagram illustrates the direct mechanism of action for this compound.

Caption: Direct activation of Nurr1 by Agonist 5, leading to gene transcription.

General Experimental Validation Workflow

The validation of a novel Nurr1 agonist typically follows a multi-step experimental pipeline to confirm its mechanism of action.

Caption: Standard experimental workflow for validating a direct Nurr1 agonist.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and related compounds, demonstrating its potency and binding affinity.

Table 1: Binding Affinity and Potency of DHI-Derived Nurr1 Agonists

| Compound | Binding Affinity (Kd) to Nurr1 LBD | Potency (EC50) in Gal4-Nurr1 Assay | Reference |

|---|---|---|---|

| This compound (5o) | 0.5 µM | 3 µM | [9][10] |

| Compound 5r | 3.2 µM | - | [10] |

| Compound 5v | 16 µM | - | [10] |

| 5,6-dihydroxyindole (DHI) | - | - | [10] |

Data derived from Isothermal Titration Calorimetry (ITC) and Gal4-Nurr1 hybrid reporter gene assays.

Table 2: Comparative Potency of Other Known Nurr1 Agonists

| Compound | Potency (EC50) | Assay Type | Reference |

|---|---|---|---|

| Amodiaquine | ~8 µM (Binding Affinity) | Microscale Thermophoresis | [18][19] |

| Compound 29 | 0.11 µM | Gal4-Nurr1 Hybrid Assay | [21][22] |

| 4A7C-301 | 20 µM (Effective Concentration) | Luciferase Assay | [23] |

This table provides context by comparing this compound to other tool compounds in the field.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The core experiments used to characterize this compound are outlined below.

Isothermal Titration Calorimetry (ITC)

-

Objective: To measure the thermodynamic parameters of direct binding between the agonist and the Nurr1 LBD, yielding the dissociation constant (Kd).

-

Methodology:

-

A solution of purified recombinant Nurr1 LBD protein (e.g., 10-30 µM) is prepared in a suitable buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 5% glycerol) containing a small percentage of DMSO to ensure compound solubility.[11][24]

-

The test compound (e.g., this compound) is prepared at a higher concentration (e.g., 100-200 µM) in the identical buffer.[11]

-

The Nurr1 LBD solution is placed in the sample cell of the ITC instrument, maintained at a constant temperature (e.g., 25 °C).

-

The compound solution is loaded into the titration syringe and injected into the sample cell in a series of small, precise aliquots (e.g., 20-25 injections of 5 µL).[11]

-

The heat released or absorbed during each injection is measured.

-

Control titrations (compound into buffer, buffer into protein) are performed to correct for heats of dilution.

-

The resulting binding isotherm is fitted to a suitable binding model to calculate the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.[24]

-

Gal4-Nurr1 Hybrid Reporter Gene Assay

-

Objective: To quantify the ability of a compound to specifically activate the ligand-binding domain of Nurr1.

-

Methodology:

-

A mammalian cell line (e.g., HEK293T) is cultured in appropriate media.

-

Cells are transiently co-transfected with two plasmids:

-

An expression vector encoding a chimeric protein consisting of the yeast Gal4 DNA-binding domain (DBD) fused to the human Nurr1 LBD.

-

A reporter vector containing a luciferase gene under the control of a promoter with Gal4 upstream activation sequences (UAS).

-

A third plasmid expressing a different reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.[24]

-

-

Following transfection (e.g., 5 hours), the cells are treated with various concentrations of the test compound (this compound) or a vehicle control (e.g., 0.1% DMSO) for a set incubation period (e.g., 16 hours).[11][24]

-

Cell lysates are collected, and the activity of both luciferases is measured using a luminometer and a dual-luciferase assay system.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation relative to the vehicle control is plotted against the compound concentration to determine the EC50 value.[24]

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the change in mRNA levels of endogenous Nurr1 target genes following treatment with the agonist.

-

Methodology:

-

A relevant cell line (e.g., human astrocytic T98G cells or dopaminergic N27 cells) is cultured and treated with the test compound (e.g., 30 µM of this compound) or vehicle for a specified time (e.g., 24 hours).[10][11][24]

-

Total RNA is extracted from the cells using a standard method (e.g., TRIzol or column-based kits).

-

The concentration and purity of the RNA are determined.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qPCR is performed using the synthesized cDNA, gene-specific primers for target genes (e.g., TH, VMAT2), and a reference housekeeping gene (e.g., GAPDH). A fluorescent dye (e.g., SYBR Green) is used for detection.[21][22]

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle-treated controls.[11]

-

Conclusion

This compound represents a significant advancement in the pharmacological targeting of the orphan nuclear receptor Nurr1. Its mechanism of action is centered on direct, allosteric binding to the Nurr1 LBD, which enhances the recruitment of co-activators and stimulates the transcription of a suite of genes critical for dopaminergic neuron health and function. The validation of this mechanism through rigorous biophysical and cell-based assays provides a solid foundation for its use as a chemical tool to further probe Nurr1 biology and for the development of next-generation, disease-modifying therapies for neurodegenerative conditions such as Parkinson's disease.

References

- 1. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. bohrium.com [bohrium.com]

- 4. Nurr1-Based Therapies for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 7. Structure and function of Nurr1 identifies a class of ligand-independent nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. communities.springernature.com [communities.springernature.com]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Nurr1-RXR heterodimers mediate RXR ligand-induced signaling in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ligand Dependent Switch from RXR Homo- to RXR-NURR1 Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncotarget.com [oncotarget.com]

- 18. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Nurr1 Agonist 5 (Compound 5o): A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and preclinical development of Nurr1 agonist 5, also known as compound 5o. This molecule emerged from a structure-guided design campaign based on the natural Nurr1 ligand, 5,6-dihydroxyindole (DHI), and represents a significant step forward in the development of therapeutic agents targeting the nuclear receptor Nurr1, a key player in the survival and function of dopaminergic neurons implicated in Parkinson's disease.

Executive Summary

This compound (5o) is a synthetic small molecule designed to activate the orphan nuclear receptor Nurr1. Identified through a computational screening of DHI analogs, it exhibits sub-micromolar binding affinity to the Nurr1 ligand-binding domain (LBD) and demonstrates efficacy in activating Nurr1-mediated gene transcription in cellular assays. This guide provides a comprehensive overview of its discovery, synthesis, in vitro characterization, and the experimental protocols utilized in its evaluation. While in vivo data for compound 5o is not publicly available, this document lays the groundwork for its potential future development as a therapeutic candidate for neurodegenerative diseases.

Discovery and Design Rationale

The discovery of this compound was rooted in a structure-guided drug design approach, leveraging the known interaction between the endogenous ligand 5,6-dihydroxyindole (DHI) and the Nurr1 LBD. An in silico screening of a virtual library containing 14,000 extended DHI analogues was performed to identify novel scaffolds with improved binding affinity and drug-like properties. This computational approach prioritized 24 candidates for chemical synthesis and in vitro testing.[1]

Compound 5o, chemically identified as 5-chloro-N-{5-chloro-2-[2-(dimethylamino)ethoxy]phenyl}-1H-indole-6-carboxamide, emerged as one of the most promising hits from this screen. Its design features a 5-chloro-1H-indole-6-carboxamide core, which mimics the DHI scaffold, coupled with a substituted phenyl ring designed to extend into a hydrophobic groove near helix 12 of the Nurr1 LBD, thereby enhancing binding affinity.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained for this compound (5o) in various in vitro assays.

Table 1: In Vitro Binding Affinity and Potency of this compound (5o)

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 0.5 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| Potency (EC50) | 3 µM | Gal4-Nurr1 Hybrid Reporter Gene Assay | [1] |

Table 2: Cellular Activity of this compound (5o) in Human Glioblastoma Cells (T98G)

| Target Gene | Fold Induction (at 30 µM) | Assay Method | Reference |

| Tyrosine Hydroxylase (TH) | ~1.5-fold | qRT-PCR | [1] |

| Vesicular Monoamine Transporter 2 (VMAT2) | ~1.8-fold | qRT-PCR | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of this compound.

Chemical Synthesis of this compound (5o)

Materials:

-

5-chloro-1H-indole-6-carboxylic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

5-chloro-2-[2-(dimethylamino)ethoxy]aniline

-

Saturated sodium bicarbonate (NaHCO3) solution

Procedure:

-

Dissolve 5-chloro-1H-indole-6-carboxylic acid (1.0 equivalent) and a catalytic amount of DMF in DCM.

-

Add oxalyl chloride (1.0 equivalent) dropwise to the solution and stir for 2 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in DCM and add 5-chloro-2-[2-(dimethylamino)ethoxy]aniline (1.0 equivalent).

-

Stir the reaction mixture for 18 hours at room temperature.

-

Dilute the reaction with DCM and wash with saturated NaHCO3 solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography to obtain this compound (5o).[1]

Gal4-Nurr1 Hybrid Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the Nurr1 ligand-binding domain (LBD) in a cellular context.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Expression plasmid for Gal4 DNA-binding domain fused to the human Nurr1 LBD (pFA-CMV-Nurr1-LBD)

-

Reporter plasmid containing multiple Gal4 upstream activation sequences driving firefly luciferase expression (pFR-Luc)

-

Control plasmid with a constitutively active promoter (e.g., SV40) driving Renilla luciferase expression (pRL-SV40) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Glo Luciferase Assay System

-

96-well cell culture plates (one clear for cell culture, one opaque for luminescence reading)

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a plasmid mixture containing pFA-CMV-Nurr1-LBD, pFR-Luc, and pRL-SV40 plasmids.

-

Prepare the transfection reagent according to the manufacturer's instructions.

-

Combine the plasmid mixture and transfection reagent and incubate to allow complex formation.

-

Add the transfection complex to the cells and incubate for 4.5-5 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate medium.

-

After the transfection incubation, replace the medium with the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the compound for 14-16 hours.

-

-

Luminescence Measurement:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Purified recombinant human Nurr1 Ligand-Binding Domain (LBD)

-

This compound (5o)

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

-

Sample Preparation:

-

Dialyze the purified Nurr1 LBD against the ITC buffer overnight to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the Nurr1 LBD solution into the sample cell of the calorimeter (e.g., at a concentration of 20-50 µM).

-

Load the this compound solution into the injection syringe (e.g., at a concentration 10-20 times that of the protein).

-

Perform a series of injections of the ligand into the protein solution while monitoring the heat released or absorbed.

-

A control titration of the ligand into the buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is for measuring the induction of Nurr1 target genes, such as Tyrosine Hydroxylase (TH) and Vesicular Monoamine Transporter 2 (VMAT2), in a cellular context.

Materials:

-

T98G cells

-

Cell culture medium and supplements

-

This compound (5o)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for TH, VMAT2, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Culture T98G cells to a suitable confluency in appropriate cell culture plates.

-

Treat the cells with different concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes and the housekeeping gene, and the qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound Signaling Pathway.

Experimental Workflow

References

The Intricate Dance of Structure and Activity: A Deep Dive into Nurr1 Agonists

For Researchers, Scientists, and Drug Development Professionals

The nuclear receptor related 1 (Nurr1), also known as NR4A2, has emerged as a promising therapeutic target for a range of neurodegenerative and inflammatory diseases, including Parkinson's disease and Alzheimer's disease.[1][2][3] As a ligand-activated transcription factor, the discovery and optimization of small molecule agonists that can modulate its activity are of paramount importance. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of key Nurr1 agonist scaffolds, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways.

Core Concepts in Nurr1 Agonist Development

Nurr1 plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.[4] Its activation can lead to neuroprotective and anti-inflammatory effects.[5] Unlike typical nuclear receptors, Nurr1 was initially considered an orphan receptor with a ligand-binding pocket that is largely occluded by bulky amino acid residues, making the design of traditional agonists challenging.[6] However, recent research has identified several classes of small molecules that can directly bind to and activate Nurr1, paving the way for targeted drug discovery.

Structure-Activity Relationship of Key Nurr1 Agonist Scaffolds

The development of Nurr1 agonists has centered around a few key chemical scaffolds. Understanding the SAR for each class is critical for designing next-generation modulators with improved potency, selectivity, and pharmacokinetic properties.

The 4-Amino-7-Chloroquinoline Scaffold

The antimalarial drugs amodiaquine and chloroquine were among the first identified direct agonists of Nurr1.[6] They share a common 4-amino-7-chloroquinoline core, which has been the foundation for further optimization.

Systematic medicinal chemistry efforts have explored modifications at various positions of this scaffold to enhance potency and selectivity.[4][7] A key finding is that the 4-amino-7-chloroquinoline moiety itself is a valid structural motif for Nurr1 activation.[8]

| Compound | Modification | EC50 (µM) | Kd (µM) | Notes | Reference |

| Amodiaquine | - | ~20 | - | Binds to Nurr1-LBD. | [6][9] |

| Chloroquine | - | ~50 | 0.088 (Ki) | Binds to Nurr1-LBD. | [6] |

| 4A7C-301 | Pyrimidine conjugate | 7-8 | - | Optimized brain-penetrant agonist. | [4] |

| Compound 36 | Scaffold hop and fragment growing | 0.09 | 0.17 | High-affinity agonist. | [2] |

Table 1: Structure-Activity Relationship of 4-Amino-7-Chloroquinoline Analogs as Nurr1 Agonists. This table summarizes the potency of key compounds based on the 4-amino-7-chloroquinoline scaffold. EC50 values represent the concentration required for half-maximal activation in cellular assays, while Kd reflects the binding affinity.

The Dihydroxyindole (DHI) Scaffold

The dopamine metabolite 5,6-dihydroxyindole (DHI) has been identified as a potential endogenous ligand for Nurr1.[2] This natural product has served as a template for the structure-guided design of novel agonists.

| Compound | Modification | EC50 (µM) | Kd (µM) | Notes | Reference |

| 5o | DHI analogue | 3 | 0.5 | Neuroprotective transcription factor Nurr1 agonist. | [9] |

| 13 | 5o/AQ-Hybrid | 3 | 1.5 | Fusion of DHI analogue and amodiaquine elements. | [3] |

Table 2: Structure-Activity Relationship of Dihydroxyindole (DHI) Derivatives as Nurr1 Agonists. This table highlights the activity of agonists derived from the endogenous ligand DHI.

The Vidofludimus Scaffold

The dihydroorotate dehydrogenase (DHODH) inhibitor vidofludimus was discovered to have significant Nurr1 agonist activity.[5][10] Systematic optimization of this scaffold has led to the development of highly potent and selective Nurr1 agonists.

| Compound | Modification | EC50 (µM) | Kd (µM) | Notes | Reference |

| Vidofludimus (1) | - | 0.4 | - | Potent Nurr1 agonist with preference over Nur77 and NOR1. | [5][11] |

| Compound 29 | Propynyloxy substitution | 0.11 | 0.3 | Optimized agonist with enhanced potency and selectivity. | [5][12] |

Table 3: Structure-Activity Relationship of Vidofludimus-based Nurr1 Agonists. This table showcases the evolution of the vidofludimus scaffold into a potent and selective class of Nurr1 agonists.

Experimental Protocols for Nurr1 Agonist Characterization

The evaluation of Nurr1 agonists relies on a series of well-established in vitro assays. Below are detailed protocols for two of the most critical experiments.

Gal4 Hybrid Reporter Gene Assay

This assay is a cornerstone for determining the ability of a compound to activate the Nurr1 ligand-binding domain (LBD) in a cellular context.[7][13]

Objective: To quantify the transcriptional activation of the Nurr1-LBD by a test compound.

Principle: A chimeric receptor is created by fusing the DNA-binding domain (DBD) of the yeast transcription factor Gal4 to the LBD of Nurr1. This construct is co-transfected into mammalian cells with a reporter plasmid containing multiple copies of the Gal4 upstream activating sequence (UAS) driving the expression of a luciferase gene. If a compound binds to and activates the Nurr1-LBD, the Gal4-Nurr1-LBD fusion protein will bind to the UAS and drive luciferase expression, which can be quantified by measuring luminescence. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.[13][14]

Materials:

-

HEK293T cells

-

Expression plasmid for Gal4-Nurr1-LBD

-

Reporter plasmid with Gal4 UAS-driven firefly luciferase (e.g., pFR-Luc)

-

Control plasmid with a constitutively expressed Renilla luciferase (e.g., pRL-SV40)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Test compounds

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, combine the Gal4-Nurr1-LBD expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Add the transfection complex to the cells and incubate for 4-6 hours.

-

-

Compound Treatment:

-

After incubation, replace the transfection medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the compounds for 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly luciferase activity in a luminometer.

-

Subsequently, measure the Renilla luciferase activity in the same well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Luciferase Reporter Assay for Full-Length Nurr1

This assay assesses the activity of compounds on the full-length Nurr1 protein, providing a more physiologically relevant measure of their efficacy.[6]

Objective: To measure the ability of a compound to enhance the transcriptional activity of full-length Nurr1 on a Nurr1-responsive promoter.

Principle: Cells are co-transfected with an expression vector for full-length Nurr1 and a reporter plasmid where a Nurr1-responsive element (NBRE) drives the expression of luciferase. Agonist binding to Nurr1 enhances its ability to activate transcription from the NBRE, leading to an increase in luciferase expression.

Materials:

-

Human neuroblastoma cell line (e.g., SK-N-BE(2)C)

-

Expression plasmid for full-length human Nurr1

-

Reporter plasmid with NBRE-driven firefly luciferase (e.g., pNBRE-Luc)

-

Control plasmid with a constitutively expressed Renilla luciferase

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed SK-N-BE(2)C cells in 24-well plates.

-

Transfection: Co-transfect the cells with the full-length Nurr1 expression plasmid, the NBRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds or vehicle control.

-

Incubation: Incubate for an additional 24 hours.

-

Luciferase Assay and Data Analysis: Follow the same procedure as described for the Gal4 Hybrid Reporter Gene Assay to measure luciferase activity and determine EC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Nurr1 signaling and the experimental procedures used to study them is crucial for a comprehensive understanding.

Caption: Nurr1 Signaling Pathway Activation by an Agonist.

The diagram above illustrates the general mechanism of Nurr1 activation. An agonist binds to the inactive Nurr1 protein in the cytoplasm, inducing a conformational change that promotes its translocation to the nucleus. In the nucleus, Nurr1 can form a heterodimer with the Retinoid X Receptor (RXR).[15] This complex then binds to Nurr1-specific DNA response elements (NBREs) in the promoter regions of target genes, leading to their transcription and subsequent neuroprotective and anti-inflammatory effects.

References

- 1. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Scaffold Hopping from Amodiaquine to Novel Nurr1 Agonist Chemotypes via Microscale Analogue Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eubopen.org [eubopen.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structural and mechanistic profiling of Nurr1 modulation by vidofludimus enables structure-guided ligand design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurologylive.com [neurologylive.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

A Technical Guide to the Binding Affinity of Nurr1 Agonists

Audience: Researchers, scientists, and drug development professionals.

Abstract: The nuclear receptor-related 1 protein (Nurr1, also known as NR4A2) is a critical transcription factor involved in the development, maintenance, and protection of dopaminergic neurons.[1][2][3] Its role in neuroprotection and anti-inflammatory processes has made it a promising therapeutic target for neurodegenerative conditions such as Parkinson's disease.[4][5] Agonists that can bind to and activate Nurr1 are of significant interest for drug discovery. This guide provides a technical overview of the binding affinity of agonists to the Nurr1 ligand-binding domain (LBD), using published data for well-characterized compounds as representative examples. It includes a compilation of quantitative binding data, detailed experimental protocols for affinity determination, and diagrams of the associated signaling pathway and experimental workflows.

Quantitative Binding Affinity of Nurr1 Agonists

The strength of the interaction between an agonist and Nurr1 is a key determinant of its potential therapeutic efficacy. This interaction is quantified by metrics such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).[6] A lower value for these constants typically indicates a higher binding affinity.

While a specific compound designated "Nurr1 agonist 5" is not prominently documented in publicly available literature, extensive research has been conducted on other small molecules. The following table summarizes the binding affinities for several notable Nurr1 agonists, showcasing the range of potencies and the experimental methods used for their characterization.

| Compound Name | Binding Affinity Constant | Value (nM) | Experimental Method | Source |

| Amodiaquine (AQ) | Ki | 246 | Radioligand Competition Assay ([3H]-CQ) | [1] |

| Chloroquine (CQ) | Kd | 270 | Saturation Radioligand Binding Assay ([3H]-CQ) | [1] |

| Chloroquine (CQ) | Ki | 88 | Radioligand Competition Assay ([3H]-CQ) | [1] |

| Compound "5o" | Kd | 500 | Isothermal Titration Calorimetry (ITC) | [7][8] |

| Compound "4A7C-301" | IC50 | 48.22 | Radioligand Competition Assay ([3H]-CQ) | [9] |

| Compound "4A7C-301" | IC50 | 107.71 | TR-FRET Competition Assay (HCQFluo) | [9] |

| Compound "36" | Kd | 170 | Isothermal Titration Calorimetry (ITC) | [10] |

| Compound "26" | Kd | 700 | Isothermal Titration Calorimetry (ITC) | [10] |

Experimental Protocols for Binding Affinity Determination

The accurate measurement of binding affinity is crucial for the characterization of novel agonists. Several biophysical techniques are employed, with Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays being among the most common.

Protocol: Surface Plasmon Resonance (SPR) for Kd Determination

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., Nurr1 LBD) immobilized on a sensor chip and an analyte (the agonist) in solution.[11] The binding event causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram.

Objective: To determine the association (ka) and dissociation (kd) rate constants and the equilibrium dissociation constant (Kd) of an agonist to the purified Nurr1 LBD.

Materials:

-

Biacore T200 instrument or similar[12]

-

CM5 sensor chip[12]

-

Purified recombinant human Nurr1 LBD protein

-

Test Agonist (e.g., "this compound")

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running Buffer: PBS (pH 7.4) supplemented with 5% DMSO[12]

-

Immobilization Buffer: 10 mM Sodium Acetate (pH 5.0)[12]

Methodology:

-

Protein Preparation: Dilute the purified Nurr1 LBD to a concentration of ~20-50 µg/mL in the immobilization buffer.[12]

-

Sensor Chip Activation: Activate the carboxymethylated dextran surface of the CM5 chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 420 seconds to create reactive succinimide esters.[12]

-

Ligand Immobilization: Inject the prepared Nurr1 LBD solution over the activated surface. The primary amine groups on the protein will covalently bind to the esters. Aim for an immobilization level of approximately 5000-6000 response units (RU).[12]

-

Surface Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 420 seconds to quench any remaining reactive esters and prevent non-specific binding.[12]

-

Analyte Injection: Prepare a serial dilution of the test agonist in the running buffer. Concentrations should typically span a range from 0.1 to 100 times the expected Kd (e.g., 1.9 µM to 125 µM).[12][13]

-

Binding Measurement: Inject each concentration of the agonist over the Nurr1-immobilized surface and a reference flow cell (deactivated without protein) for a set time (e.g., 60 seconds) to monitor association, followed by an injection of running buffer to monitor dissociation (e.g., 60 seconds).[12]

-

Data Analysis: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate ka, kd, and the Kd (Kd = kd/ka).[12]

Visualization of Pathways and Workflows

Nurr1 Signaling Pathway

Nurr1 functions as a ligand-activated transcription factor. Upon agonist binding, it typically heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Nurr1 Response Elements (NurRE) or DR5 elements in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.[2][12] These target genes are essential for the dopaminergic neuron phenotype, including tyrosine hydroxylase (TH) and the dopamine transporter (DAT).[3]

Experimental Workflow for SPR Binding Assay

The process of determining binding affinity using SPR follows a logical sequence of steps, from preparing the materials to analyzing the final data. This workflow ensures reproducibility and accuracy of the results.

References

- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) | PLOS One [journals.plos.org]

- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 7. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Nexus of Neuroprotection: A Technical Guide to the Downstream Signaling Pathways of Nurr1 Agonists

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Nurr1 Agonists for Neurodegenerative Disease Research and Drug Development

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Nuclear receptor-related 1 protein (Nurr1) agonists. Nurr1, an orphan nuclear receptor, is a critical transcription factor in the development, maintenance, and survival of dopaminergic neurons, making it a key target for neuroprotective strategies in diseases like Parkinson's. This document elucidates five core downstream signaling pathways activated by Nurr1 agonists, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding of their mechanism of action.

Dopaminergic Gene Transcription Pathway

Nurr1 is a master regulator of genes essential for dopamine synthesis, packaging, and reuptake. Agonist binding to Nurr1 enhances its transcriptional activity, leading to the increased expression of key dopaminergic phenotype markers.

Core Mechanism: Nurr1 directly binds to the NGFI-B response element (NBRE) in the promoter regions of its target genes. As a monomer or heterodimer with the retinoid X receptor (RXR), it recruits coactivators to initiate transcription.

Key Target Genes:

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in dopamine synthesis.[1]

-

Vesicular Monoamine Transporter 2 (VMAT2): Responsible for packaging dopamine into synaptic vesicles.

-

Dopamine Transporter (DAT): Mediates the reuptake of dopamine from the synaptic cleft.

-

Aromatic L-amino Acid Decarboxylase (AADC): Catalyzes the final step in dopamine synthesis.

Quantitative Data on Nurr1 Agonist Activity:

| Agonist | EC50 (µM) | Max Fold Induction (Nurr1 LBD) | Cell Line | Reference |

| Amodiaquine (AQ) | ~20 | ~15 | HEK293T | [2] |

| Chloroquine (CQ) | ~50 | ~10 | HEK293T | [2] |

| 4A7C-301 | 7-8 | Not Specified | HEK293T | [3][4] |

| Compound 36 | 0.094 (NurRE) | Not Specified | HEK293T | [5][6] |

| Compound 5o | 2 ± 1 | 2.1 ± 0.2 | HEK293T | [7] |

| Compound 13 | 4 ± 1 | 2.4 ± 0.2 | HEK293T | [7] |

Experimental Protocol: Luciferase Reporter Assay for Nurr1 Activity

This assay quantifies the ability of a compound to activate Nurr1-mediated transcription.

Materials:

-

HEK293T cells

-

Expression plasmid for full-length human Nurr1 (e.g., pcDNA3.1-hNurr1)

-

Luciferase reporter plasmid containing Nurr1 response elements (e.g., 3xNBRE-luc)[8]

-

Control plasmid for transfection normalization (e.g., pRL-SV40 expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293T cells in 96-well plates.

-

After 24 hours, co-transfect cells with the Nurr1 expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

Following incubation, replace the transfection medium with fresh medium containing the Nurr1 agonist at various concentrations.

-

Incubate for an additional 16-24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.[9][10]

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold activation relative to a vehicle-treated control.

-

Determine the EC50 value by fitting the dose-response data to a suitable pharmacological model.

Anti-Inflammatory Pathway via NF-κB Transrepression

Nurr1 exerts potent anti-inflammatory effects in microglia and astrocytes by repressing the transcriptional activity of NF-κB, a key regulator of pro-inflammatory gene expression.

Core Mechanism: Upon inflammatory stimuli, Nurr1 is recruited to NF-κB p65 on the promoters of inflammatory genes. Nurr1 then recruits the CoREST corepressor complex, which leads to the dismissal of NF-κB p65 and subsequent transcriptional repression of pro-inflammatory genes like TNF-α and iNOS.[11][12][13][14]

Key Interacting Proteins:

-

NF-κB p65 subunit

-

CoREST (Corepressor for RE1-Silencing Transcription factor)

-

HDAC1 (Histone Deacetylase 1)

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine the in vivo association of Nurr1 and NF-κB p65 with the promoters of inflammatory genes.

Materials:

-

BV2 microglial cells or primary astrocytes

-

Lipopolysaccharide (LPS) to induce inflammation

-

Formaldehyde for cross-linking

-

Antibodies against Nurr1, NF-κB p65, and a negative control (e.g., IgG)

-

Protein A/G magnetic beads

-

Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

-

Reagents for reverse cross-linking and DNA purification

-

Primers for qPCR targeting the promoter regions of interest (e.g., TNF-α, iNOS)

Procedure:

-

Culture BV2 cells and treat with LPS to induce an inflammatory response.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin overnight with antibodies against Nurr1, p65, or IgG.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating.

-

Purify the DNA.

-

Quantify the amount of precipitated promoter DNA by qPCR using specific primers.[15]

Glial Cell-Derived Neurotrophic Factor (GDNF) Signaling Pathway

Nurr1 plays a crucial role in mediating the neuroprotective effects of GDNF by regulating the expression of its receptor, Ret.

Core Mechanism: Nurr1 directly binds to the promoter of the Ret gene, driving its expression. Increased Ret expression on the surface of dopaminergic neurons enhances their sensitivity to GDNF, promoting cell survival and function.[16][17][18]

Key Components:

-

GDNF: A potent neurotrophic factor for dopaminergic neurons.

-

GFRα1: The co-receptor for GDNF.

-

Ret: The signal-transducing receptor for the GDNF-GFRα1 complex.

Experimental Protocol: Western Blot Analysis of Ret Expression

This method is used to quantify changes in Ret protein levels following Nurr1 agonist treatment.

Materials:

-

Dopaminergic cell line (e.g., SH-SY5Y)

-

Nurr1 agonist

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ret

-

Loading control antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with the Nurr1 agonist for a specified time.

-

Lyse the cells and quantify the total protein concentration.[19]

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against Ret overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the Ret signal to the loading control.[20][21][22][23]

Reciprocal Negative Regulation Pathway with α-Synuclein

Nurr1 and α-synuclein exhibit a reciprocal negative regulatory relationship, which is highly relevant to the pathology of Parkinson's disease.

Core Mechanism:

-

α-Synuclein on Nurr1: Overexpression of α-synuclein leads to a decrease in Nurr1 protein levels, potentially through a mechanism involving proteasomal degradation.[24][25] This reduction in Nurr1 further exacerbates dopaminergic neuron vulnerability.

-

Nurr1 on α-Synuclein: Nurr1 can bind to the promoter of the α-synuclein gene (SNCA) and suppress its transcription.[26] Therefore, Nurr1 agonists, by increasing Nurr1 activity, can lead to a reduction in α-synuclein expression.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) and qPCR for Reciprocal Regulation

Co-IP for Protein Interaction (Hypothetical Direct Interaction):

-

Follow a standard Co-IP protocol using lysates from cells overexpressing both Nurr1 and α-synuclein.

-

Immunoprecipitate with an antibody against Nurr1 and probe the Western blot with an antibody against α-synuclein (and vice versa).

qPCR for Transcriptional Regulation:

-

Treat dopaminergic cells with a Nurr1 agonist.

-

Isolate total RNA and synthesize cDNA.

-

Perform qPCR using primers specific for SNCA mRNA.

-

Normalize to a housekeeping gene (e.g., GAPDH).

-

Conversely, in cells overexpressing α-synuclein, measure the mRNA levels of NURR1 and its target genes.

Mitochondrial Function and Biogenesis Pathway

Nurr1 contributes to neuronal health by regulating the expression of genes involved in mitochondrial function and antioxidant defense.

Core Mechanism: Nurr1 is implicated in the transcriptional control of several nuclear-encoded mitochondrial genes. By promoting the expression of these genes, Nurr1 enhances mitochondrial respiratory function and protects against oxidative stress.

Key Target Genes (Putative):

-

Genes involved in the electron transport chain.

-

Antioxidant enzymes.

Experimental Workflow: Seahorse XF Analyzer for Mitochondrial Respiration

This workflow assesses the impact of Nurr1 agonists on mitochondrial function.

This technical guide provides a foundational understanding of the multifaceted downstream signaling of Nurr1 agonists. Further research into these pathways will undoubtedly uncover additional complexities and therapeutic opportunities for the treatment of neurodegenerative diseases.

References

- 1. Nurr1, an orphan nuclear receptor, is a transcriptional activator of endogenous tyrosine hydroxylase in neural progenitor cells derived from the adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.emory.edu [med.emory.edu]

- 10. assaygenie.com [assaygenie.com]

- 11. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Nurr1/CoREST transrepression pathway attenuates neurotoxic inflammation in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death. – CIRM [cirm.ca.gov]

- 14. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Failure of Glial Cell-Line Derived Neurotrophic Factor (GDNF) in Clinical Trials Orchestrated By Reduced NR4A2 (NURR1) Transcription Factor in Parkinson’s Disease. A Systematic Review [frontiersin.org]

- 17. neurobiology.lu.se [neurobiology.lu.se]

- 18. researchgate.net [researchgate.net]

- 19. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. Proteasomal Inhibition as a Treatment Strategy for Parkinson's Disease: The Impact of α-Synuclein on Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Nurr1 repression mediates cardinal features of Parkinson’s disease in α-synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nurr1 Agonist 5 in Dopaminergic Neuron Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The progressive loss of midbrain dopaminergic (DA) neurons is a hallmark of Parkinson's disease (PD), a debilitating neurodegenerative disorder. The orphan nuclear receptor Nurr1 (also known as NR4A2) has emerged as a critical transcription factor for the development, maintenance, and survival of these neurons.[1][2] Nurr1 regulates the expression of key genes involved in dopamine synthesis and storage, such as tyrosine hydroxylase (TH), vesicular monoamine transporter 2 (VMAT2), and the dopamine transporter (DAT).[1][3] Consequently, activation of Nurr1 is considered a promising therapeutic strategy for PD. This technical guide focuses on the role of a specific synthetic agonist, Nurr1 agonist 5 (also referred to as compound 5o), in promoting dopaminergic neuron survival, providing an in-depth overview of its mechanism, experimental validation, and relevant protocols.

This compound: A Profile

This compound is a novel, small molecule designed to directly bind to and activate the Nurr1 protein.[4][5] Its development was guided by the structure of the natural Nurr1 ligand, 5,6-dihydroxyindole (DHI), a metabolite of dopamine.[4][5][6] Through structure-guided design, this compound was identified as a potent activator with sub-micromolar binding affinity.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant compounds for comparative purposes.

| Compound | Binding Affinity (Kd) to Nurr1 LBD | EC50 (Gal4-Nurr1 Hybrid Reporter Assay) | EC50 (Full-length Nurr1 on NBRE) | Reference |

| This compound (5o) | 0.5 µM | 3 µM | 2 ± 1 µM | [4][5] |

| DHI (2a) | - | - | - | [7] |

| Amodiaquine (AQ) | - | ~20 µM | - | [8] |

| Chloroquine (CQ) | - | ~50 µM | - | [8] |

| Compound 13 (AQ-hybrid) | 1.5 µM | 3 µM | 4 ± 1 µM | [6] |

Table 1: In Vitro Potency and Binding Affinity of Nurr1 Agonists. LBD: Ligand Binding Domain; NBRE: NGFI-B Response Element.

Signaling Pathways and Mechanism of Action

Nurr1 exerts its neuroprotective effects through a multi-faceted signaling pathway. As a transcription factor, its activation by an agonist like compound 5 leads to the regulation of a suite of genes crucial for dopaminergic neuron function and survival.

Figure 1: Simplified signaling pathway of Nurr1 activation by agonist 5.

Upon binding of this compound to the ligand-binding domain (LBD) of Nurr1, the receptor undergoes a conformational change, leading to its activation. The activated Nurr1 then translocates to the nucleus, where it binds to specific DNA sequences known as the NGFI-B response element (NBRE) in the promoter regions of its target genes. This binding initiates the transcription of genes essential for dopamine synthesis (TH), packaging (VMAT2), and reuptake (DAT), thereby promoting the overall health and survival of dopaminergic neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Gal4-Nurr1 Hybrid Reporter Gene Assay

This assay is a primary in vitro method to screen for and characterize Nurr1 agonists. It utilizes a chimeric receptor consisting of the yeast Gal4 DNA-binding domain fused to the human Nurr1 LBD.

Materials:

-

HEK293T cells

-

Expression plasmid for Gal4-Nurr1 LBD fusion protein

-

Reporter plasmid containing multiple Gal4 upstream activating sequences (UAS) driving a luciferase gene (e.g., pFR-Luc)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase assay system (e.g., Dual-Glo)

-

This compound and other test compounds

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Gal4-Nurr1 LBD expression plasmid, the Gal4-UAS-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or control compounds.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle-treated control. Determine the EC50 value by fitting the dose-response curve using a suitable software.

Figure 2: Workflow for the Gal4-Nurr1 hybrid reporter gene assay.

In Vitro Dopaminergic Neuron Survival Assay

This assay assesses the ability of this compound to protect dopaminergic neurons from neurotoxin-induced cell death.

Materials:

-

Primary ventral mesencephalic (VM) neuron culture or a dopaminergic cell line (e.g., SH-SY5Y differentiated to a dopaminergic phenotype)

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

This compound

-

Antibodies for immunocytochemistry (e.g., anti-Tyrosine Hydroxylase (TH), anti-NeuN)

-

Fluorescent secondary antibodies

-

Microscopy imaging system

Procedure:

-

Cell Culture: Plate primary VM neurons or differentiated SH-SY5Y cells on coated coverslips in a 24-well plate.

-

Pre-treatment: After allowing the cells to adhere and differentiate for a specified period, pre-treat the cells with various concentrations of this compound for 24 hours.

-

Neurotoxin Exposure: Add the neurotoxin (e.g., 6-OHDA) to the culture medium at a pre-determined toxic concentration and incubate for another 24-48 hours.

-

Immunocytochemistry: Fix the cells and perform immunocytochemistry for TH (a marker for dopaminergic neurons) and a general neuronal marker like NeuN.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of surviving TH-positive neurons in multiple fields of view for each condition.

-

Data Analysis: Express the number of surviving TH-positive neurons as a percentage of the vehicle-treated control (without neurotoxin).

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the changes in the mRNA levels of Nurr1 target genes in response to this compound treatment.

Materials:

-

Dopaminergic cells (e.g., T98G astrocytes which also express Nurr1, or differentiated SH-SY5Y cells)

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., TH, VMAT2, DAT) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat the cells with this compound at various concentrations for a specific duration (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative mRNA expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

In Vivo Neuroprotection Studies: The 6-OHDA Lesion Model

To evaluate the neuroprotective effects of this compound in a living organism, the 6-hydroxydopamine (6-OHDA) induced lesion model of Parkinson's disease in rodents is commonly employed.[6][7][9][10]

Logical Relationship in Neuroprotection

Figure 3: Logical flow of neuroprotection by this compound.

Experimental Protocol: Unilateral 6-OHDA Lesion in Rats

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.[7]

-

Surgical Procedure: Expose the skull and drill a small burr hole at the coordinates corresponding to the medial forebrain bundle (MFB) or the substantia nigra.[6][7][9]

-

6-OHDA Injection: Slowly infuse a solution of 6-OHDA into the target brain region using a microsyringe.[7]

-

Compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to the study design (pre-lesion, post-lesion, or continuous treatment).

-

Behavioral Testing: After a recovery period, assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test.[7]

-

Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of TH-positive neurons in the substantia nigra and fibers in the striatum to quantify the extent of neuroprotection.

Conclusion

This compound represents a promising therapeutic agent for neurodegenerative diseases like Parkinson's disease by directly targeting and activating a key regulator of dopaminergic neuron survival. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this and other Nurr1-targeted compounds. The quantitative data and mechanistic insights presented underscore the potential of this approach in the development of novel, disease-modifying therapies. Further research, including more extensive in vivo studies and eventual clinical trials, will be crucial to fully realize the therapeutic promise of Nurr1 agonists.

References

- 1. [PDF] Modeling Parkinson's Disease in Rats: An Evaluation of 6-OHDA Lesions of the Nigrostriatal Pathway | Semantic Scholar [semanticscholar.org]

- 2. An Optimized Protocol for the Generation of Midbrain Dopamine Neurons under Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. conductscience.com [conductscience.com]

- 10. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

Nurr1 Agonist 5 and the Modulation of Neuroinflammation: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Executive Summary

Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, including Parkinson's and Alzheimer's disease. The nuclear receptor related 1 (Nurr1), an orphan nuclear receptor, has emerged as a promising therapeutic target due to its dual role in promoting dopaminergic neuron survival and potently suppressing neuroinflammatory responses. This technical guide provides a comprehensive overview of the role of Nurr1 in modulating neuroinflammation and the therapeutic potential of Nurr1 agonists. We focus on the available data for various Nurr1 agonists, including the specifically designated "Nurr1 agonist 5," and provide detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development in this area.

Introduction: Nurr1 as a Key Regulator of Neuroinflammation

Nurr1 (also known as NR4A2) is a transcription factor essential for the development and maintenance of midbrain dopaminergic neurons.[1][2][3] Beyond its role in neurogenesis, Nurr1 is expressed in glial cells, including microglia and astrocytes, where it plays a crucial role in tempering inflammatory responses.[1][4][5] Reduced expression of Nurr1 has been observed in the brains of patients with Parkinson's disease, correlating with the neuroinflammatory processes that contribute to neuronal death.[2][6]

Activation of Nurr1 has been shown to inhibit the expression of pro-inflammatory genes in microglia and astrocytes, thereby protecting dopaminergic neurons from inflammation-induced degeneration.[1][4][7] This anti-inflammatory function is a key therapeutic rationale for the development of Nurr1 agonists.

The Mechanism of Nurr1-Mediated Neuroinflammation Modulation

Nurr1 modulates neuroinflammation primarily through the transrepression of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][8][9]

The Nurr1/CoREST Transrepression Pathway

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the p65 subunit of NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[7][9][10] Nurr1 intervenes in this process in a signal-dependent manner. Upon activation, Nurr1 is recruited to NF-κB target gene promoters where it docks to the phosphorylated p65 subunit.[4][8] Subsequently, Nurr1 recruits the Co-repressor for RE1-silencing transcription factor (CoREST) corepressor complex.[4][8] This complex, which includes histone deacetylases (HDACs), leads to the clearance of NF-κB-p65 from the promoter and transcriptional repression of the inflammatory genes.[4][8]

Nurr1 Agonists and Their Anti-inflammatory Properties

Several small molecules have been identified as Nurr1 agonists, demonstrating the potential to mitigate neuroinflammation. These include repurposed drugs and novel chemical entities.

Identified Nurr1 Agonists

A number of compounds have been characterized as direct Nurr1 agonists, including:

-

Amodiaquine, Chloroquine, and Glafenine: These FDA-approved drugs share a 4-amino-7-chloroquinoline scaffold and were among the first identified direct Nurr1 agonists.[3][11]

-

SA00025: A novel Nurr1 agonist that has shown neuroprotective and anti-inflammatory effects in preclinical models of Parkinson's disease.[2][6]

-

4A7C-301: An optimized, brain-penetrant agonist derived from the 4-amino-7-chloroquinoline scaffold with robust neuroprotective effects.[3][6]

-

This compound (compound 5o): A neuroprotective transcription factor Nurr1 agonist derived from the natural ligand dihydroxyindole.[12]

Quantitative Data on Nurr1 Agonist Activity

The following table summarizes the available quantitative data for several Nurr1 agonists.

| Agonist | Target | Assay | Value | Reference |

| This compound (compound 5o) | Nurr1 | Binding Affinity (Kd) | 0.5 µM | [12] |

| Nurr1 | EC50 | 3 µM | [12] | |

| 4A7C-301 | Nurr1-LBD | EC50 | ~7-8 µM | [9] |

| full-length Nurr1 | EC50 | ~50-70 µM | [9] | |

| Amodiaquine (AQ) | Nurr1 | EC50 | ~20 µM | [13] |

| Chloroquine (CQ) | Nurr1 | EC50 | ~50-70 µM | [9] |

In Vitro and In Vivo Anti-inflammatory Effects

Studies have demonstrated the anti-inflammatory efficacy of Nurr1 agonists in various experimental models.

| Agonist | Model System | Inflammatory Stimulus | Key Findings | Reference |

| Amodiaquine (AQ) | Primary microglia | LPS | Dose-dependent reduction of IL-1β, IL-6, TNF-α, and iNOS mRNA (>10-fold). | [14] |

| Mouse model of intracerebral hemorrhage | Collagenase | Suppressed mRNA expression of IL-1β, CCL2, and CXCL2. | [15] | |

| SA00025 | 6-OHDA rat model of PD with poly(I:C) | 6-OHDA + poly(I:C) | Significant reduction in IL-6 levels in the substantia nigra pars compacta (SNpc). | [6] |

| Decrease in Iba-1 and GFAP immunofluorescence intensity in the SNpc. | [6] | |||

| 4A7C-301 | MPTP mouse model of PD | MPTP | Decreased dopaminergic cell death and reduced motor and olfactory deficits. | [16] |

| α-synuclein overexpressing mouse model | AAV2-α-synuclein | Ameliorated neuropathological abnormalities and improved motor and olfactory dysfunctions. | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Nurr1 agonists and their effects on neuroinflammation.

In Vitro Assays

This protocol describes the isolation and culture of primary microglia from neonatal mouse or rat pups.[12][17]

-

Tissue Dissociation:

-

Euthanize P1-P2 mouse or rat pups and dissect the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

-

Neutralize trypsin with DMEM containing 10% fetal bovine serum (FBS) and gently triturate the tissue to a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

-

Mixed Glial Culture:

-

Plate the cells in T75 flasks coated with Poly-D-Lysine at a density of approximately 1-2 brains per flask.

-

Culture in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Change the medium every 3-4 days. A confluent layer of astrocytes will form at the bottom with microglia growing on top.

-

-

Microglia Isolation:

-

After 10-14 days, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.

-

Collect the supernatant containing the microglia, centrifuge at 300 x g for 10 minutes, and resuspend the pellet in fresh culture medium.

-

Plate the purified microglia for subsequent experiments.

-

This protocol outlines a common method for screening and characterizing Nurr1 agonists.[1][2]

-

Cell Culture and Transfection:

-

Seed HEK293T or a suitable neuronal cell line (e.g., SK-N-BE(2)C) in 96-well plates.

-

Co-transfect the cells with a Nurr1 expression vector (e.g., pCMV-Nurr1), a luciferase reporter plasmid containing Nurr1 response elements (e.g., pGL3-NBRE-Luc), and a Renilla luciferase control vector for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with various concentrations of the test compounds (Nurr1 agonists). Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 16-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold activation relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

-

In Vivo Models and Analysis

This model is widely used to study parkinsonian neurodegeneration and to test neuroprotective therapies.[9]

-

Animal Preparation:

-

Anesthetize adult male Sprague-Dawley or Wistar rats with isoflurane.

-

Secure the animal in a stereotaxic frame.

-

-

Stereotaxic Injection:

-

Inject 6-OHDA into the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for the right hemisphere); Dorsoventral (DV): -8.0 mm from the dura.[11]

-

Inject a total of 8 µg of 6-OHDA dissolved in 4 µL of saline containing 0.02% ascorbic acid at a rate of 1 µL/min.

-

Leave the injection needle in place for 5 minutes before slowly retracting it.

-

-

Post-operative Care and Behavioral Testing:

-

Provide post-operative care, including analgesics and soft food.

-

Assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test 2-3 weeks post-lesion.

-